3-Methyladenine
Overview
Description
3-Methyladenine (also known as 3-MA) is an inhibitor of phosphatidylinositol 3-kinases (PI3K). PI3K plays an important role in many biological processes, including controlling the activation of mTOR, a key regulator of autophagy .
Synthesis Analysis
The first syntheses of 3-methyladenosine and 3-methyl-2’-deoxyadenosine, both in the form of the p-toluenesulfonate salt, have been achieved through two parallel 6-step routes starting from adenosine and 2’-deoxyadenosine .Molecular Structure Analysis
The molecular formula of 3-Methyladenine is C6H7N5. It belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
3-Methyladenine is widely used in autophagy research today, as it is able to inhibit autophagosome formation by interfering with class III PI3K .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyladenine is 149.15 g/mol. It has a density of 1.6 g/cm3. Its melting point is around 300°C (dec.) (lit.) and its boiling point is 240.1±50.0 °C at 760 mmHg .Scientific Research Applications
Impact on Adipocyte Lipolysis 3-Methyladenine (3-MA), as a class III PI3K inhibitor, has been shown to stimulate lipolysis in adipocytes, indicating a significant relationship between autophagy and lipid turnover (Heckmann et al., 2013).
Effects on Mitochondrial Biogenesis in Alzheimer’s Disease 3-MA, by inhibiting PI3K class I, affects mitochondrial biogenesis markers and mitochondrial function, impacting Alzheimer’s disease models. It downregulates key regulators like PGC-1α, affecting nuclear respiratory factors and Cytochrome c, impacting the tricarboxylic acid cycle (TCA) enzyme activities (Shaerzadeh et al., 2014).
Role in Cell Death and Chemotherapy Efficacy 3-MA induces cell death and influences the efficacy of chemotherapeutic drugs independently of autophagy inhibition. This suggests its potential role in cancer treatment, beyond its known function as an autophagy inhibitor (Sheng et al., 2013).
Inflammatory Response Regulation The drug modulates inflammatory responses through actions on Akt and Glycogen Synthase Kinase 3β, rather than through autophagy. It affects the activation of NF-κB and production of inflammatory markers in macrophages (Lin et al., 2012).
Dual Role in Autophagy 3-MA demonstrates a dual role in autophagy, depending on treatment conditions and duration. It can both promote and suppress autophagy, revealing complexity in its role as an autophagy regulator (Wu et al., 2010).
Biomarker in Cigarette Smoking 3-Methyladenine is a biomarker of DNA damage from exposure to methylating agents, with increased concentrations observed in the urine of cigarette smokers. It’s used in studies for DNA damage detection via Raman spectroscopy and SERS (Harroun et al., 2017).
Inhibition of Cell Migration and Invasion Independent of autophagy inhibition, 3-MA suppresses cell migration and invasion in certain cancer cells, indicating its potential as an anticancer drug (Ito et al., 2007).
Role in Liver Fibrosis 3-MA attenuates liver fibrosis by inhibiting autophagy regulated by the NF-κB signaling pathway in hepatic stellate cells. This suggests its therapeutic potential in treating liver fibrosis (Wang et al., 2017).
Role in Cell Autophagy Agonism Tetrandrine, in conjunction with 3-MA, has been shown to act as a potent cell autophagy agonist, indicating potential applications in antitumor therapy and scientific research (Wang et al., 2015).
Safety And Hazards
3-Methyladenine may cause skin irritation and serious eye irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Relevant Papers Several papers have been published on 3-Methyladenine. For instance, a paper titled “Regulation of Inflammatory Response by 3-Methyladenine Involves the Coordinative Actions on Akt and Glycogen Synthase Kinase 3β Rather than Autophagy” discusses the role of 3-Methyladenine in autophagy research . Another paper titled “3-Methyladenine ameliorates liver fibrosis through autophagy” discusses the effects of 3-Methyladenine on liver fibrosis .
properties
IUPAC Name |
3-methyl-7H-purin-6-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYVFQJHWLTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N)C2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199406, DTXSID901346127 | |
Record name | 3-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyladenine | |
CAS RN |
5142-23-4, 60192-57-6 | |
Record name | 3-Methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060192576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyladenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04104 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 5142-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66389 | |
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Record name | 3-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3H-adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYLADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR88TV7SNU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3899G64TKW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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